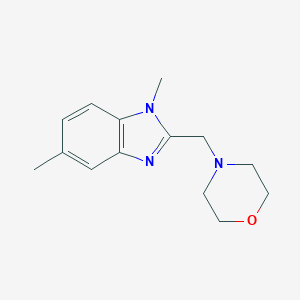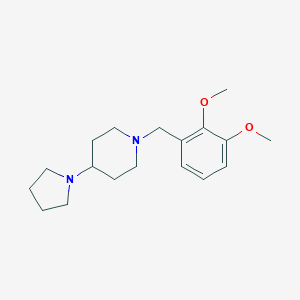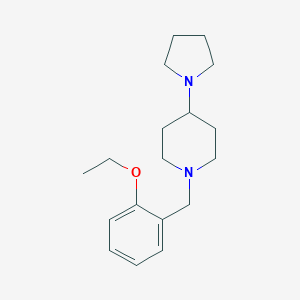
3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,4-DIMETHOXYPHENYL)PROPANAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,4-DIMETHOXYPHENYL)PROPANAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring, a phenyl group, and a dimethoxyphenyl moiety, which contribute to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,4-DIMETHOXYPHENYL)PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,4-dimethoxybenzaldehyde with piperazine in the presence of a suitable catalyst to form an intermediate, which is then reacted with cinnamyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,4-DIMETHOXYPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or piperazine rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,4-DIMETHOXYPHENYL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Research focuses on its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Materials Science: The compound’s unique chemical structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,4-DIMETHOXYPHENYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neurotransmitter levels and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-dimethoxyphenyl)-3-phenylacrylamide
- N-(2,4-dimethoxyphenyl)-3-(trifluoromethyl)benzamide
- N-(2,4-dimethoxyphenyl)-2-phenoxyacetamide
Uniqueness
3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,4-DIMETHOXYPHENYL)PROPANAMIDE is unique due to its combination of a piperazine ring and a cinnamyl group, which are not commonly found together in similar compounds. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C24H31N3O3 |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C24H31N3O3/c1-29-21-10-11-22(23(19-21)30-2)25-24(28)12-14-27-17-15-26(16-18-27)13-6-9-20-7-4-3-5-8-20/h3-11,19H,12-18H2,1-2H3,(H,25,28)/b9-6+ |
Clé InChI |
XPZFRQSPGQZWCH-RMKNXTFCSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3)OC |
SMILES isomérique |
COC1=CC(=C(C=C1)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3)OC |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)

![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
![4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B246956.png)





![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)

![3-{[4-(1-PYRROLIDINYL)PIPERIDINO]METHYL}-1H-INDOLE](/img/structure/B246968.png)
